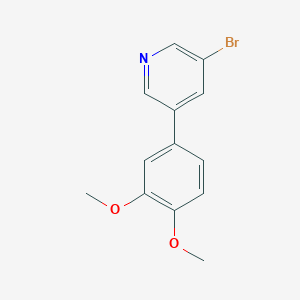

3-Bromo-5-(3,4-dimethoxyphenyl)pyridine

Description

Pervasive Role of Pyridine (B92270) and Arylpyridine Frameworks in Contemporary Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structural motif in the landscape of contemporary chemical science. Its unique electronic properties, moderate basicity, and ability to engage in hydrogen bonding have established it as a "privileged scaffold" in medicinal chemistry. Pyridine and its derivatives are integral components of numerous natural products, including vitamins like niacin and pyridoxine, as well as a vast array of pharmaceuticals and agrochemicals. The incorporation of a pyridine nucleus can significantly enhance the pharmacokinetic properties of a molecule, such as improving water solubility and bioavailability.

Arylpyridines, which feature a pyridine ring directly attached to one or more aryl groups, represent a particularly significant subclass. This combination of aromatic systems gives rise to compounds with diverse and potent biological activities. Arylpyridine frameworks are central to the design of therapeutic agents across various disease areas. Research has demonstrated their utility as antiproliferative agents that target tubulin, antiviral compounds, and agents with applications in agriculture as fungicides and insecticides. acs.orgnih.govnih.gov The versatility of the arylpyridine scaffold allows for extensive structural modifications, enabling chemists to fine-tune biological activity and target selectivity, making it a cornerstone of modern drug discovery and organic synthesis.

Rationale for Investigating 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine within Chemical Biology and Organic Synthesis Domains

The specific compound, this compound, emerges as a molecule of significant interest due to the strategic combination of its structural components. The rationale for its investigation is twofold, spanning the domains of both chemical biology and organic synthesis.

From a chemical biology perspective, the 3,4-dimethoxyphenyl moiety is a well-recognized pharmacophore present in numerous biologically active molecules. This group is structurally related to the 3,4,5-trimethoxyphenyl motif, which is a key feature of potent anticancer agents known to inhibit tubulin polymerization, such as combretastatin (B1194345) A-4. acs.orgnih.gov The presence of the dimethoxy-substituted phenyl ring suggests that this compound could serve as a valuable precursor or a core structure for developing novel therapeutic agents, particularly in oncology. acs.orgnih.gov

From an organic synthesis standpoint, the bromine atom at the 3-position of the pyridine ring provides a versatile functional handle for further chemical elaboration. Halogenated pyridines are crucial intermediates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the creation of extensive libraries of novel compounds for biological screening. evitachem.com The reactivity of the bromine atom facilitates the construction of more complex molecular architectures, making this compound a valuable building block for synthetic chemists aiming to access new chemical space. evitachem.com

Scope and Academic Relevance of the Research Outline

This article provides a focused examination of the chemical compound this compound. The scope is intentionally centered on its identity, properties, and its significance as a research tool. The subsequent sections will detail the known chemical and physical properties of the compound, collated from available data. Furthermore, a detailed discussion on a plausible and widely utilized synthetic route—the Suzuki-Miyaura cross-coupling reaction—will be presented, based on established methodologies for analogous structures. This exploration highlights the compound's academic relevance as a model for understanding the synthesis and potential applications of substituted arylpyridines, a class of compounds of enduring importance in the chemical sciences.

Chemical Identity and Properties

The fundamental chemical properties of this compound are summarized in the table below. This data provides a standard reference for the compound's identification and handling in a research context.

| Property | Value |

| CAS Number | 2415085-39-9 bldpharm.com |

| Molecular Formula | C₁₃H₁₂BrNO₂ bldpharm.com |

| Molecular Weight | 294.14 g/mol bldpharm.com |

| SMILES | COC1=C(OC)C=C(C=C1)C2=CC(Br)=CN=C2 |

Synthetic Pathways: The Suzuki-Miyaura Cross-Coupling

A primary and highly efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups. The synthesis would typically involve the reaction of a dibrominated pyridine with a boronic acid derivative.

A likely synthetic approach involves the regioselective coupling of 3,5-dibromopyridine (B18299) with one equivalent of 3,4-dimethoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base.

General Reaction Scheme:

3,5-Dibromopyridine + 3,4-Dimethoxyphenylboronic acid --(Pd(PPh₃)₄, Base)--> this compound

The table below outlines typical conditions for such a transformation, derived from established procedures for similar Suzuki couplings involving bromopyridines. nih.govmdpi.com

| Parameter | Condition |

| Reactants | 3,5-Dibromopyridine, 3,4-Dimethoxyphenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) |

| Solvent System | 1,4-Dioxane/Water or Toluene/Ethanol/Water |

| Temperature | 80-125 °C |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

This synthetic strategy offers a direct and modular route to the target compound, leveraging commercially available starting materials and well-understood reaction mechanisms. The regioselectivity of the mono-coupling can be controlled by careful management of stoichiometry and reaction conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(14)8-15-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEHIBOSVAKGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 5 3,4 Dimethoxyphenyl Pyridine and Analogous Arylpyridine Derivatives

Foundational Methodologies for Bromopyridine Synthesis

The synthesis of the 3-bromopyridine (B30812) scaffold is a critical first step in the construction of the target molecule. Both direct and indirect methods have been developed to achieve this transformation, each with its own advantages and limitations.

Regioselective Direct Bromination Techniques for Pyridine (B92270) Nucleus

Direct bromination of the pyridine ring presents a challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. acs.org Harsh reaction conditions, such as high temperatures and the presence of strong acids, are often necessary to overcome this low reactivity. acs.org

One common approach involves the reaction of pyridine with bromine in the presence of a strong acid like sulfuric acid at elevated temperatures. google.com For instance, dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at 130-140°C for 7-8 hours can yield 3-bromopyridine. google.com However, this method can suffer from a lack of regioselectivity, leading to the formation of polybrominated byproducts, such as 3,5-dibromopyridine (B18299). google.com The use of Lewis acids as catalysts has also been explored to facilitate the bromination under milder conditions, though challenges with selectivity can persist. google.com

Another strategy to enhance the regioselectivity of direct bromination is through the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. While this approach is effective for producing C2-brominated pyridines under mild conditions, achieving selective bromination at the 3-position via this intermediate remains a significant synthetic hurdle.

Indirect Routes to 3-Bromopyridines from Precursors (e.g., aminopyridines)

To circumvent the challenges associated with direct bromination, indirect methods starting from functionalized pyridine precursors are frequently employed. The most prominent of these is the Sandmeyer reaction, which utilizes 3-aminopyridine (B143674) as the starting material. google.comresearchgate.net

The Sandmeyer reaction involves a two-step process:

Diazotization: The amino group of 3-aminopyridine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, at low temperatures (0-5°C).

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) solution. This facilitates the displacement of the diazonium group with a bromine atom, yielding 3-bromopyridine. google.com

This method is generally preferred for its high regioselectivity and milder reaction conditions compared to direct bromination, making it a more reliable route for the synthesis of 3-bromopyridine, despite the starting materials being potentially more expensive for industrial-scale production. google.com

Transition-Metal-Catalyzed Cross-Coupling Approaches for Aryl-Pyridine Bond Formation

With the 3-bromopyridine core in hand, the next crucial step is the introduction of the 3,4-dimethoxyphenyl group. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the premier method for forming carbon-carbon bonds between aryl and heteroaryl moieties. nih.gov

Suzuki-Miyaura Coupling for Introduction of the (3,4-Dimethoxyphenyl) Moiety

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, (3,4-dimethoxyphenyl)boronic acid or its corresponding ester) and an organic halide (3-bromopyridine). nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govnih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 3-bromopyridine to form a palladium(II) intermediate.

Transmetalation: The aryl group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond of the product, 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine.

The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions. Optimization of parameters such as the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. nih.govmdpi.com

For the synthesis of 3-bromo-5-arylpyridines, various palladium sources can be employed, including Pd(PPh₃)₄ and Pd(OAc)₂. nih.govmdpi.com The choice of ligand is also critical, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands often being used to enhance catalytic activity. researchgate.net A variety of bases can be used, with common choices including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.govmdpi.com The solvent system often consists of a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water to facilitate the dissolution of both the organic and inorganic reagents. nih.govmdpi.com

Below is an interactive table summarizing typical optimized conditions for the Suzuki-Miyaura coupling of a substituted bromopyridine with various arylboronic acids, which can be adapted for the synthesis of this compound. nih.gov

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 90 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |

This data is representative of typical conditions for Suzuki-Miyaura couplings of similar substrates and serves as a guide for the synthesis of the target compound.

The Suzuki-Miyaura coupling can also be employed in a sequential manner to synthesize more complex diarylpyridine derivatives from dihalogenated pyridine precursors. rsc.org This strategy relies on the differential reactivity of the various carbon-halogen bonds. Generally, the order of reactivity for oxidative addition to the palladium catalyst is C-I > C-Br > C-Cl. rsc.org This difference in reactivity allows for the selective coupling at one position while leaving the other halogen intact for a subsequent coupling reaction.

For example, starting with a dihalopyridine such as 3,5-dibromopyridine, it is possible to first introduce one aryl group via a Suzuki-Miyaura coupling under carefully controlled conditions to favor mono-arylation. The resulting bromo-arylpyridine can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to install the second aryl group, leading to the formation of an unsymmetrical diarylpyridine. This sequential approach offers a powerful tool for the construction of a diverse library of diarylpyridine derivatives with precise control over the substitution pattern. researchgate.net

Other Relevant Cross-Coupling Protocols (e.g., Sonogashira for alkynyl-arylpyridines)

While Suzuki and Stille couplings are prevalent for forming aryl-aryl bonds, other cross-coupling protocols are indispensable for introducing different functionalities onto the pyridine core, thereby creating a diverse range of analogues. The Sonogashira reaction, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction is instrumental in the synthesis of alkynyl-arylpyridines, which are valuable intermediates and target molecules in medicinal chemistry and materials science. nih.gov

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has been adapted for numerous complex molecular syntheses. wikipedia.org For the synthesis of analogues of this compound, a precursor like 3,5-dibromopyridine could be selectively coupled with a terminal alkyne to introduce an alkynyl group at one position, which could then be followed by a Suzuki coupling at the other bromine position.

The general scheme for a Sonogashira reaction is as follows:

Key components of the Sonogashira reaction include:

Palladium Catalyst: Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org More advanced catalysts involving N-heterocyclic carbene (NHC) ligands have also been developed to improve efficiency. libretexts.org

Copper(I) Co-catalyst: Typically CuI, it facilitates the reaction by forming a copper acetylide intermediate. researchgate.net Copper-free versions of the Sonogashira reaction have been developed to avoid the formation of alkyne homocoupling side products. wikipedia.orglibretexts.org

Base: An amine base, such as triethylamine (B128534) or diethylamine, is used to neutralize the hydrogen halide byproduct and often serves as the solvent. wikipedia.org

Substrates: The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org

The versatility of the Sonogashira coupling allows for the synthesis of a wide array of substituted alkynyl-arylpyridines. Below is a table summarizing representative examples of Sonogashira couplings for the synthesis of such derivatives.

| Aryl Halide | Alkyne | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N, rt | 2-Bromo-4-(phenylethynyl)quinoline | 95 |

| 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, 60 °C | 3-((Trimethylsilyl)ethynyl)pyridine | 85 |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / Ligand 3 | Base, Solvent | Aryl-alkyne | Good |

| Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ / Ligand 2 | CuI, Base, rt | Aryl-alkyne | Good |

Data in the table is compiled from representative chemical literature to illustrate the scope of the reaction. libretexts.org

Multi-Component Reactions and Advanced Cycloaddition Strategies for Pyridine Construction

Beyond functionalizing a pre-existing pyridine ring, de novo synthesis provides an alternative and powerful approach to constructing highly substituted pyridine cores like that of this compound. Multi-component reactions (MCRs) and cycloaddition strategies are at the forefront of these methods, offering efficiency and molecular diversity from simple starting materials. bohrium.comnih.gov

Multi-Component Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants into the final structure. bohrium.com This approach is highly atom-economical and simplifies synthetic procedures. wikipedia.org

The Hantzsch pyridine synthesis , first reported in 1881, is a classic MCR for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org Variations of this method allow for the synthesis of a wide range of substituted pyridines. taylorfrancis.com

More contemporary MCRs for pyridine synthesis often achieve higher efficiency and broader substrate scope. For example, a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield highly functionalized pyridines in excellent yields under microwave irradiation. nih.gov

| Reaction Name | Components | Key Features | Product Type |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Forms a dihydropyridine (B1217469) intermediate, followed by aromatization. wikipedia.org | Symmetrically substituted pyridines |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Limited by the need for multiple electron-withdrawing groups. nih.gov | 2,3,6-Trisubstituted pyridines |

| Four-Component Synthesis | Aldehyde, Malononitrile, Thio-acetamide, Ketone | Environmentally friendly, often high yields. nih.gov | Polysubstituted pyridinethiones |

Advanced Cycloaddition Strategies

Cycloaddition reactions are powerful tools for ring formation. In the context of pyridine synthesis, [4+2] cycloadditions (Diels-Alder reactions) and [2+2+2] cycloadditions are particularly relevant. rsc.org

The Diels-Alder reaction can be used to construct the pyridine ring by reacting a diene with a dienophile. nih.gov Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom (like nitrogen), are especially useful for synthesizing heterocyclic rings. rsc.org For instance, 1,2,4-triazines can serve as electron-deficient dienes, reacting with electron-rich dienophiles (like enamines or alkynes) in an inverse-electron-demand Diels-Alder reaction. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, expelling a stable molecule like N₂, to yield the aromatic pyridine ring. nih.gov

Transition metal-catalyzed [2+2+2] cycloadditions represent another sophisticated strategy. This reaction involves the co-cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine. rsc.org This method allows for the controlled construction of pyridines with specific substitution patterns under mild conditions and has been extended to asymmetric synthesis. rsc.org

These advanced methods provide access to complex pyridine structures that are difficult to obtain through traditional functionalization routes, highlighting the importance of de novo strategies in modern synthetic chemistry. nih.govnih.gov

Chemical Transformations and Functionalization of 3 Bromo 5 3,4 Dimethoxyphenyl Pyridine

Synthetic Utility of the Bromine Atom at C-3 Position

The bromine atom at the C-3 position is a key handle for introducing molecular diversity. Its susceptibility to participate in various cross-coupling reactions makes it an invaluable tool for the construction of carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the pyridine (B92270) ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds. In a documented synthesis of 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine itself, 3,5-dibromopyridine (B18299) was coupled with (3,4-dimethoxyphenyl)boronic acid. nih.gov This demonstrates the feasibility of using the bromine at the C-3 position for such transformations. It is anticipated that this compound can, in turn, be coupled with various aryl- and vinylboronic acids to generate more complex biaryl and styrenyl structures.

Heck Reaction: The Heck reaction allows for the formation of C-C bonds between the bromopyridine and alkenes. This reaction would enable the introduction of vinyl groups at the C-3 position, which can be further functionalized.

Sonogashira Coupling: This coupling reaction with terminal alkynes would introduce alkynyl moieties at the C-3 position, leading to the formation of conjugated enynes, which are valuable building blocks in organic synthesis.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the C-3 position. This is a particularly important transformation in medicinal chemistry for the synthesis of compounds with potential biological activity.

Table 1: Potential Cross-Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Biaryls, vinylpyridines |

| Heck | Alkene | C-C | Styrenylpyridines |

| Sonogashira | Terminal alkyne | C-C | Alkynylpyridines |

The reactivity of the bromine atom at the C-3 position can be selectively exploited in the presence of other functional groups. The choice of catalyst, ligands, and reaction conditions can allow for the preferential reaction at the bromine site over other potentially reactive sites in the molecule. For instance, in a molecule containing multiple halogen atoms, the relative reactivity can often be tuned to achieve selective coupling at the more reactive site.

Reactivity and Modifications of the (3,4-Dimethoxyphenyl) Substituent

The 3,4-dimethoxyphenyl group is not merely a passive substituent; it possesses its own reactive sites that can be targeted for further functionalization.

The methoxy (B1213986) groups on the phenyl ring are susceptible to cleavage under various conditions. Demethylation can be achieved using reagents like boron tribromide (BBr₃) to yield the corresponding dihydroxy-substituted pyridine. This transformation is valuable for creating derivatives with different solubility profiles and for introducing new sites for further functionalization, such as etherification or esterification.

The dimethoxyphenyl ring can also be subject to oxidative transformations. While direct oxidation of the aromatic ring can be challenging to control, under specific conditions, it may be possible to introduce further substituents or alter the electronic properties of the ring.

Functionalization of the Pyridine Heterocycle (Beyond Direct Bromine Reactivity)

While the bromine atom is the most apparent site for functionalization, the pyridine ring itself can undergo other transformations.

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. evitachem.comnih.gov Any such reaction would be expected to occur at the C-2, C-4, or C-6 positions, which are meta to the deactivating nitrogen atom. The presence of the electron-donating dimethoxyphenyl group at C-5 might slightly modulate this reactivity, but harsh conditions would likely be required.

Another approach to functionalizing the pyridine ring is through C-H activation. researchgate.netbohrium.com Modern catalytic methods allow for the direct functionalization of C-H bonds, which could potentially be applied to the available positions on the pyridine ring of this compound, offering a complementary strategy to the cross-coupling reactions at the bromine site.

Structure Activity Relationship Sar Investigations of 3 Bromo 5 3,4 Dimethoxyphenyl Pyridine Analogues

Design Principles for Pyridine-Based Biologically Active Compounds

The pyridine (B92270) ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules. researchgate.netresearchgate.net It is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org The design of pyridine-based compounds leverages the ring's unique physicochemical properties. Structurally similar to benzene, its planar nature allows for significant π-π stacking interactions with biological targets. nih.gov

The incorporation of a nitrogen atom into the six-membered aromatic ring distinguishes pyridine from benzene, modulating key properties such as lipophilicity, aqueous solubility, and metabolic stability. nih.gov This nitrogen atom also provides a site for hydrogen bonding, a critical interaction for drug-receptor binding. nih.gov The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen, influences its chemical reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitutions tend to occur at the C-3 position under specific conditions. nih.gov These electronic characteristics are fundamental to its role as a versatile scaffold in drug design. Replacing a phenyl ring with a pyridine motif in a drug candidate can lead to enhanced biochemical potency, improved cellular permeability, and better protein-binding profiles. rsc.org

Impact of Substitution Patterns on Receptor Interactions and Mechanistic Pathways

The (3,4-dimethoxyphenyl) group is a significant pharmacophore found in numerous biologically active compounds, including analogues of 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine. SAR studies consistently demonstrate that the presence and positioning of methoxy (B1213986) (-OCH₃) groups on an associated phenyl ring are critical for biological potency. An analysis of various pyridine derivatives revealed that increasing the number of methoxy substituents often leads to enhanced antiproliferative activity, indicated by lower IC₅₀ values. nih.gov

In one study of pyrazolo[3,4-b]pyridine derivatives, the inclusion of a 3,4-dimethoxyphenyl moiety was found to improve anticancer activity against the HeLa human cervical cancer cell line when compared to analogues with other substitution patterns. nih.gov The oxygen atoms of the methoxy groups can serve as crucial hydrogen bond acceptors, strengthening the binding affinity of the molecule within the active site of a target protein. This is exemplified by the structurally related 3,4,5-trimethoxyphenyl group, which is a key feature of the potent natural tubulin inhibitor, combretastatin (B1194345) A-4. Pyridine-based molecules incorporating this moiety have been developed as potent anticancer agents that function by disrupting microtubule dynamics. nih.gov

The substituents at the C-3 and C-5 positions of the pyridine core are pivotal in defining the activity and selectivity of the compound. The C-3 position, being a common site for electrophilic substitution, is a key location for introducing diversity. nih.gov The C-5 position is equally important for modification to optimize interactions with target biomolecules. rsc.org

The interplay between substituents at these two positions fine-tunes the molecule's properties. For instance, in the development of 3,5-diarylpyridine analogues, a bromine atom is often used as a synthetically versatile handle at one position (e.g., C-5), allowing for the introduction of various aryl groups via cross-coupling reactions to probe for optimal receptor interactions. The nature of the substituent at the other position (e.g., C-3) can then be varied to modulate the electronic and steric environment. In a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as tubulin polymerization inhibitors, the group at the C-3 position was systematically varied to determine its impact on anticancer activity. nih.gov The findings underscore the importance of the C-3 aryl substituent for achieving high potency.

| Compound ID | C-3 Substituent (Aryl Group) | Significance |

|---|---|---|

| 9a | Phenyl | Serves as the parent compound for comparison. |

| 9d | p-Tolyl | Introduces an electron-donating methyl group to the phenyl ring. |

| 9j | 3,4-Dimethoxyphenyl | Adds electron-donating methoxy groups, increasing hydrogen bonding potential. |

| 9p | Naphthalen-2-yl | Represents a bulkier, more sterically demanding aromatic system; identified as a highly potent derivative. |

Mechanistic Correlates from SAR Studies (e.g., microtubule disruption, enzyme inhibition)

SAR investigations are instrumental in connecting the chemical structure of pyridine analogues to their specific molecular mechanisms of action. Key mechanisms identified for this class of compounds include microtubule disruption and the inhibition of essential enzymes like protein kinases.

Microtubule Disruption A primary mechanism of action for many anticancer pyridine derivatives is the inhibition of tubulin polymerization. researchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.govnih.gov The 3,4,5-trimethoxyphenyl moiety, a close analogue of the 3,4-dimethoxyphenyl group, is a well-established pharmacophore for targeting the colchicine (B1669291) binding site on β-tubulin. nih.gov SAR studies on novel trimethoxyphenyl pyridine derivatives have identified compounds with potent tubulin polymerization inhibitory effects and significant cytotoxic activity against various cancer cell lines, in some cases exceeding that of reference agents like colchicine. nih.gov

| Activity Assay | IC₅₀ Value |

|---|---|

| Antiproliferative (HCT-116 cells) | 4.83 μM |

| Antiproliferative (HepG-2 cells) | 3.25 μM |

| Antiproliferative (MCF-7 cells) | 6.11 μM |

| Tubulin Polymerization Inhibition | 8.92 nM |

Enzyme Inhibition Pyridine-based scaffolds are also central to the design of potent and selective enzyme inhibitors. Various kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer, are prominent targets. nih.gov For example, imidazo[1,2-a]pyridine (B132010) derivatives have been successfully designed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), an enzyme implicated in tumor progression. Similarly, pyrazolo[3,4-b]pyridines have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which control cell cycle progression. nih.gov SAR studies in these series focus on optimizing substitutions on the pyridine and fused ring systems to maximize interactions with the kinase active site.

| Compound Class | Target Enzyme | Lead Compound | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | Nek2 | 28e | 38 nM | |

| Pyrazolo[3,4-b]pyridine | CDK2 | 14g | 0.460 μM | nih.gov |

| CDK9 | 9a | 0.262 μM |

Advanced Computational and Theoretical Studies on 3 Bromo 5 3,4 Dimethoxyphenyl Pyridine

Quantum Chemical Characterization (e.g., DFT, FMO analysis)

No specific studies detailing the quantum chemical characterization of 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine were found. Therefore, data regarding its electronic structure, stability, reactivity sites, or global reactivity descriptors are not available.

Electronic Structure and Stability Analysis

Information on the electronic structure, molecular orbital energies (such as HOMO and LUMO), and the results of stability analyses derived from methods like DFT for this compound is not present in the reviewed literature.

Prediction of Reactivity Sites and Global Reactivity Descriptors

There are no available data on the prediction of electrophilic and nucleophilic attack sites through FMO analysis or the calculation of global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, and electrophilicity index) for this compound.

Molecular Docking and Dynamics Simulations for Target Binding

No published research could be located that describes molecular docking or molecular dynamics simulations involving this compound to investigate its binding to any specific biological target.

Computational Elucidation of Ligand-Target Interactions

Without docking studies, there is no information available on the specific amino acid interactions, hydrogen bonding, or hydrophobic interactions between this compound and any potential protein targets.

Conformational Landscapes and Binding Affinity Predictions

Data on the conformational analysis, binding free energy calculations, or predicted binding affinity (such as Ki or IC50 values) for this compound resulting from computational simulations are not available.

Theoretical Spectroscopic Analysis and Property Prediction (excluding experimental values)

No computational studies predicting the theoretical spectra (such as IR, Raman, or NMR) of this compound were identified.

Academic Applications and Future Research Avenues for 3 Bromo 5 3,4 Dimethoxyphenyl Pyridine

Leveraging the Compound as a Precursor in Diverse Organic Synthesis

The primary academic application of 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine is its role as a key intermediate or precursor in the synthesis of a wide array of organic compounds. The bromine atom at the 3-position of the pyridine (B92270) ring is particularly amenable to substitution, making it an ideal handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In this context, the compound can be reacted with various boronic acids or esters to introduce a diverse range of substituents at the 3-position, yielding novel diarylpyridine derivatives. For instance, a closely related precursor, 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine, is utilized to generate a library of 3,5-diarylpyridine compounds by reacting it with different phenylboronic acids. nih.gov This strategy allows for the systematic modification of the molecular structure to explore structure-activity relationships (SAR) for targeted biological activities.

The general synthetic scheme involves the reaction of the brominated pyridine with a suitable boronic acid in the presence of a palladium catalyst and a base. This versatility enables the creation of extensive libraries of compounds for screening purposes.

Table 1: Representative Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | 3-Aryl-5-(3,4-dimethoxyphenyl)pyridines |

This synthetic utility makes this compound a valuable starting material for researchers aiming to construct complex molecular architectures with precisely controlled functionalities.

Contribution to Scaffold-Hopping and Privileged Structure Research

In medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. mdpi.com The pyridine ring is considered an attractive and privileged scaffold due to its presence in numerous natural products and FDA-approved drugs. mdpi.comresearchgate.net The 3,5-diarylpyridine framework, readily accessible from this compound, represents such a privileged structure.

This compound and its derivatives are instrumental in the practice of "scaffold hopping," a drug design strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover novel compounds with improved properties like enhanced activity, better selectivity, or more favorable pharmacokinetics. nih.gov By using this compound as a foundational element, chemists can generate libraries of compounds that mimic the spatial arrangement of other known pharmacophores while introducing the unique electronic and hydrogen-bonding properties of the pyridine nucleus. For example, diarylpyridine structures can act as cis-restricted analogues of other bioactive molecules, such as combretastatin (B1194345), which is known for its tubulin polymerization inhibitory activity. researchgate.net

The research in this area focuses on identifying how the diarylpyridine core can be decorated with different functional groups to target a variety of receptors and enzymes, thereby validating its status as a privileged scaffold for future drug discovery endeavors.

Development of Novel Synthetic Methodologies Inspired by its Structure

The synthesis and functionalization of substituted arylpyridines can present unique challenges, and the study of compounds like this compound can inspire the development of novel synthetic methodologies. Research in this area may focus on several aspects:

Improving Coupling Efficiency: Developing more robust and efficient catalytic systems for the synthesis of the core structure itself, potentially using lower catalyst loadings, milder reaction conditions, or more environmentally benign solvents.

Late-Stage Functionalization: Devising new methods for the selective functionalization of the pyridine or the phenyl ring after the core scaffold has been assembled. This allows for rapid diversification of a lead compound without having to restart the synthesis from the beginning.

Exploring Alternative Reactions: While Suzuki coupling is common, the structure of this compound invites the exploration of other cross-coupling reactions (e.g., Stille, Heck, Sonogashira) or C-H activation techniques to build molecular complexity in new ways.

The specific electronic properties conferred by the 3-bromo and 5-aryl substitutions on the pyridine ring can serve as a model system for studying reaction mechanisms and developing predictive models for reactivity in this class of heterocyclic compounds.

Expanding the Understanding of Arylpyridine Reactivity and Biological Functionality

Investigating this compound and its derivatives significantly contributes to the broader understanding of how the arrangement of aryl groups on a pyridine ring influences chemical reactivity and biological function. The bromine at the 3-position acts as a key reactive site, while the dimethoxyphenyl group at the 5-position modulates the electronic properties of the ring and provides crucial interactions with biological targets.

Studies on derivatives synthesized from this precursor have provided insights into their potential as therapeutic agents. For example, related 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed and synthesized as novel tubulin polymerization inhibitors for anticancer applications. nih.gov These studies demonstrated that the pyridine scaffold could effectively position the trimethoxyphenyl ring (A-ring) and another substituted aryl ring (B-ring) in a manner that mimics known tubulin inhibitors. Molecular docking studies suggested that the nitrogen atom of the pyridine ring could form critical hydrogen bonds with amino acid residues in the colchicine (B1669291) binding site of tubulin. nih.gov

Table 2: Biological Activity of a Related Diarylpyridine Derivative

| Compound Class | Target | Biological Activity | Potential Application |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin | Inhibition of polymerization, G2/M cell cycle arrest, induction of apoptosis | Anticancer therapy |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-5-(3,4-dimethoxyphenyl)pyridine?

Answer:

The synthesis of brominated pyridine derivatives often involves regioselective bromination or cross-coupling reactions. For example, bromination of pyridine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous compounds (e.g., 2-Amino-5-bromo-3-methylpyridine) suggests that bromination of precursor pyridines with electron-directing groups (e.g., methoxy or aryl substituents) can guide regioselectivity . Additionally, Suzuki-Miyaura coupling could introduce the 3,4-dimethoxyphenyl moiety to a bromopyridine core. Key steps include:

- Regioselective bromination : Optimize reaction temperature and solvent polarity to favor substitution at the 3-position.

- Protection/deprotection : Use trimethylsilyl or tert-butyldimethylsilyl groups to protect reactive sites during functionalization.

- Purification : Employ column chromatography or recrystallization for high-purity yields.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments. For brominated pyridines, coupling constants (e.g., between H-4 and H-6) help verify regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is intended for materials science applications (e.g., gate-opening phase transitions observed in related Fe-pyridine coordination polymers) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or decomposition events, critical for understanding stability under thermal stress .

Advanced: How does thermal behavior influence its application in spin-crossover (SCO) materials?

Answer:

In SCO-active coordination polymers (e.g., Fe-pyridine complexes), thermal evolution of ligands like pyridine governs material responsiveness. For this compound:

- Gate-opening effects : The bulky 3,4-dimethoxyphenyl group may sterically hinder guest molecule diffusion, impacting SCO reversibility. Particle size optimization (via controlled crystallization) could mitigate this .

- Activation energy analysis : Use Vyazovkin’s isoconversional method to model activation energy (Eα) during pyridine ligand loss. A nucleation-controlled solid-solid transition (as seen in FePyTCN) suggests potential for tunable SCO properties .

- Contradictions : Smaller particles may enhance sensitivity but reduce thermal stability. Balance these factors via compositional tuning of the interlayer space.

Advanced: How does the bromine substituent affect reactivity in cross-coupling reactions?

Answer:

The C-Br bond in pyridines is a strategic site for functionalization:

- Suzuki-Miyaura coupling : The 3-bromo group can couple with aryl boronic acids to introduce diverse aryl groups. However, steric hindrance from the 3,4-dimethoxyphenyl moiety may slow reaction kinetics.

- Buchwald-Hartwig amination : Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to substitute bromine with amines, enabling access to nitrogen-rich derivatives.

- Comparative reactivity : Bromine’s electronegativity and leaving-group ability make it more reactive than chloro analogs (as noted in 3-(Bromomethyl)-5-phenylpyridine vs. chloro derivatives) .

Advanced: What role could this compound play in drug design, given pyridine’s pharmacological relevance?

Answer:

Pyridine derivatives are pivotal in drug discovery due to their bioavailability and hydrogen-bonding capacity. For this compound:

- Bioisosteric potential : The dimethoxyphenyl group mimics catechol moieties in kinase inhibitors. Bromine’s hydrophobicity may enhance blood-brain barrier penetration.

- Targeted modifications : Convert the bromine to azide or amine groups for click chemistry or prodrug strategies (e.g., as seen in ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine derivatives) .

- Metabolic stability : Methoxy groups resist oxidative metabolism, extending half-life. Validate via in vitro microsomal assays.

Advanced: How do structural analogs inform this compound’s reactivity and stability?

Answer:

- Chloro vs. bromo analogs : Bromine’s larger atomic radius increases steric effects but enhances leaving-group ability in nucleophilic substitutions .

- Methoxy positioning : 3,4-Dimethoxy groups on the phenyl ring increase electron density, potentially stabilizing charge-transfer complexes (e.g., in sensor applications) .

- Thermal degradation : Compare with 3-Bromo-5-(dimethoxymethyl)pyridine; the dimethoxyphenyl group may delay decomposition due to increased π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.